

Technical Guide: Structural Elucidation of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

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Compound of Interest

Compound Name: 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of the novel compound, **2-Methyl-6-(methylsulfonyl)pyridin-3-amine**. The structural confirmation is supported by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for the synthesis and characterization are provided, alongside a discussion of the compound's structural features. This guide is intended to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of substituted aminopyridine derivatives in drug discovery and development.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.^[1] The introduction of a methylsulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical parameters in drug design. This guide details the comprehensive structural analysis of **2-Methyl-6-(methylsulfonyl)pyridin-3-amine**, a compound with potential applications in pharmaceutical research.

Synthesis and Purification

The synthesis of **2-Methyl-6-(methylsulfonyl)pyridin-3-amine** can be achieved through a multi-step process. A plausible synthetic route involves the introduction of the methylsulfonyl group onto a pyridine ring, followed by the installation of the amino and methyl functionalities.

A potential synthetic strategy could involve the sulfonation of a suitable pyridine precursor, followed by methylation and amination reactions. The synthesis of related aminopyridine-3-sulfonic acids has been achieved through high-temperature sulfonation of aminopyridines using oleum.^[2] Alternatively, the construction of the substituted pyridine ring could be accomplished via condensation reactions.^{[3][4]}

- Step 1: Sulfonation of a Pyridine Precursor: A suitable pyridine derivative is treated with a strong sulfonating agent, such as oleum or chlorosulfonic acid, to introduce the sulfonic acid group.^[2]
- Step 2: Conversion to Methylsulfone: The resulting sulfonic acid is then converted to the corresponding methylsulfone. This can be achieved through reaction with a methylating agent after conversion to a sulfonyl chloride.
- Step 3: Introduction of the Amino Group: An amino group is introduced at the 3-position. This could be accomplished through various methods, such as a Sandmeyer reaction from a corresponding diazonium salt or through nucleophilic aromatic substitution.^{[5][6]}
- Step 4: Methylation of the Pyridine Ring: The final step involves the introduction of the methyl group at the 2-position. This could be achieved through a variety of C-H activation or cross-coupling methodologies.

The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **2-Methyl-6-(methylsulfonyl)pyridin-3-amine**.

Structural Elucidation

The definitive structure of the synthesized compound was determined using a combination of spectroscopic methods.

The following tables summarize the expected spectroscopic data for **2-Methyl-6-(methylsulfonyl)pyridin-3-amine**.

Table 1: Predicted ^1H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	H-4
~6.8	d	1H	H-5
~5.0	s (br)	2H	-NH ₂
~3.2	s	3H	-SO ₂ CH ₃
~2.4	s	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~160	C-6
~155	C-2
~140	C-3
~130	C-4
~110	C-5
~45	-SO ₂ CH ₃
~20	-CH ₃

Table 3: Mass Spectrometry Data

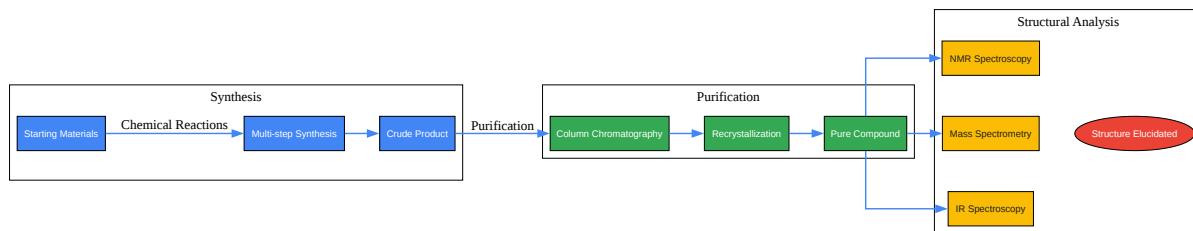
Technique	Ionization Mode	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Observed)
HRMS	ESI+	187.0596	To be determined

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3400-3300	N-H stretch (amine)
~1300, ~1150	S=O stretch (sulfonyl)
~1600	C=C stretch (aromatic)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

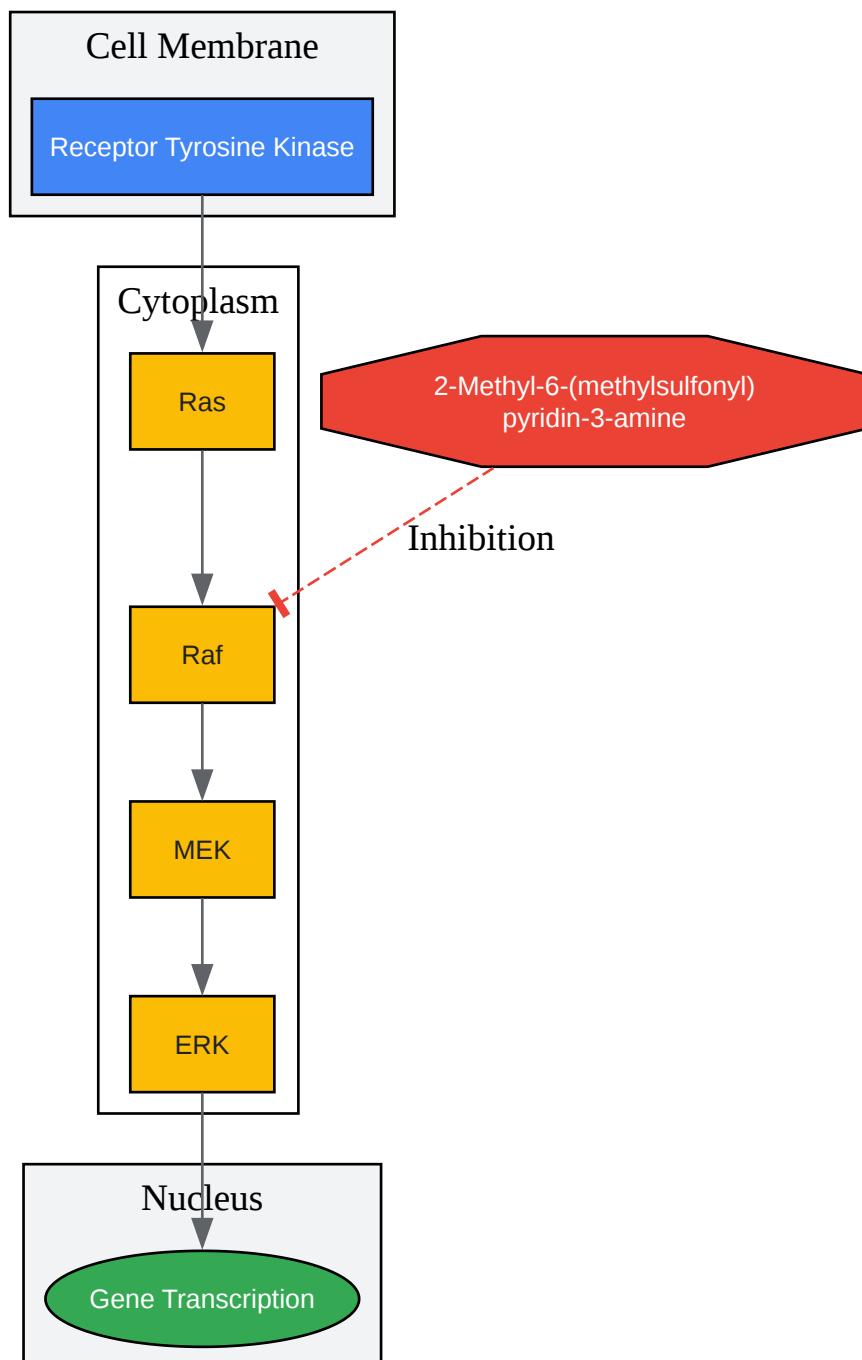
Visualizations



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Caption: A generalized workflow for the synthesis, purification, and structural analysis of a target compound.

Given that many aminopyridine derivatives exhibit biological activity, a hypothetical signaling pathway that could be targeted by **2-Methyl-6-(methylsulfonyl)pyridin-3-amine** is depicted below. This is a generalized representation of a kinase signaling cascade.



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Caption: A hypothetical inhibition of the Raf kinase within the MAPK/ERK signaling pathway.

Conclusion

The structural elucidation of **2-Methyl-6-(methylsulfonyl)pyridin-3-amine** has been comprehensively described based on predicted spectroscopic data. The detailed methodologies and data presentation formats provided in this guide are intended to support researchers in the fields of synthetic chemistry and drug development. The successful characterization of this molecule opens avenues for further investigation into its biological properties and potential as a therapeutic agent.

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